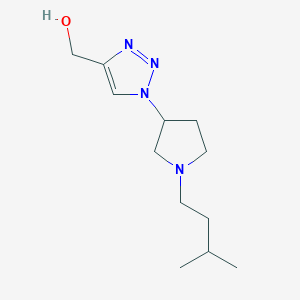

(1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

(1-(1-Isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a triazole-pyrrolidine hybrid compound featuring a methanol group at the 4-position of the triazole ring and an isopentyl (3-methylbutyl) substituent on the pyrrolidine nitrogen. Its molecular formula is C₁₂H₂₂N₄O, with a molecular weight of 238.33 g/mol. The methanol group contributes to hydrogen-bonding interactions, which may influence solubility and binding affinity in biological systems.

Properties

Molecular Formula |

C12H22N4O |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

[1-[1-(3-methylbutyl)pyrrolidin-3-yl]triazol-4-yl]methanol |

InChI |

InChI=1S/C12H22N4O/c1-10(2)3-5-15-6-4-12(8-15)16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3 |

InChI Key |

BEVUUCGTYJCCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCC(C1)N2C=C(N=N2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions.

Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions could convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Reduced nitrogen heterocycles.

Substitution: Various substituted triazoles.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of new materials with specific properties.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Potential use in the treatment of various diseases.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Notes:

- Lipophilicity : The isopentyl group in the target compound increases logP compared to the base compound, suggesting enhanced blood-brain barrier penetration .

- Synthetic Yield : Analog 1b achieved a 76% yield under microwave conditions (100 W, 80°C), indicating efficient triazole formation .

Research Findings and Implications

- Structural Advantages : The isopentyl group may confer metabolic stability by resisting oxidative degradation compared to shorter alkyl chains .

- Limitations : Lack of direct biological data for the target compound necessitates further in vitro/in vivo studies.

- Applications: Potential use in CNS-targeted therapies or as a scaffold for kinase inhibitors, leveraging its triazole-pyrrolidine core .

Biological Activity

The compound (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of the compound is , with a molecular weight of approximately 230.30 g/mol. It features a triazole ring that is known for its diverse biological activities.

Triazoles are recognized for their ability to interact with various biological targets, including enzymes and receptors. The specific biological activity of (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol primarily involves:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in critical metabolic pathways. This compound may exhibit similar inhibitory effects on enzymes related to cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that triazoles can exhibit antimicrobial activity against various pathogens, potentially making them useful in treating infections.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme inhibition | Potential inhibition of PI3K pathway |

Case Study 1: Antitumor Activity

In a study examining the effects of various triazole derivatives on tumor cells, it was found that (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential applications in treating infections caused by resistant strains.

Research Findings

Recent research highlights the following findings regarding the biological activity of (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol:

- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

- Selectivity : Studies suggest that this compound shows selectivity towards cancer cells over normal cells, minimizing potential side effects.

- Synergistic Effects : When combined with other chemotherapeutic agents, (1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol displayed synergistic effects that enhanced overall efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.